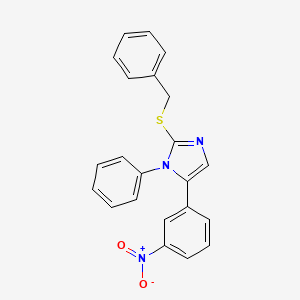

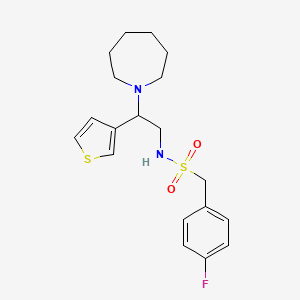

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a derivative of the imidazole class, which is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was carried out by the condensation reaction of o-phenylenediamine and p-thiomethyl benzaldehyde in benzene . This method could potentially be adapted for the synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed by spectroscopic data and elemental analyses, and in some cases, by single-crystal X-ray diffraction data . For example, the crystal structure of a related compound, 2-(2-aminophenyl) Benz imidazole, was determined to be orthorhombic with specific cell dimensions and space group . Similar techniques would be used to determine the molecular structure of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For example, the reaction of benzoyl-3-phenylthioureas with bromine and enolizable ketones was initially thought to yield imidazole-2-thione derivatives, but it was later found to produce thiazolidene-2-imine derivatives . This highlights the importance of careful analysis and characterization of reaction products in imidazole chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and crystalline nature of these compounds . Additionally, the substitution of functional groups can significantly alter the properties and reactivity of the imidazole ring.

Applications De Recherche Scientifique

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those similar to 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, have been extensively reviewed for their antitumor activities. Research indicates that compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole exhibit significant antitumor properties. Some of these compounds have advanced past preclinical testing, highlighting their potential in developing new antitumor drugs and compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antimicrobial and Antifungal Properties

Azole derivatives, which include imidazole scaffolds, have shown widespread activity in the pharmaceutical industry due to their range of activities, efficacy, and good oral availability. Recent advances have marked them as potent antimicrobial agents. Studies from 2016 to 2020 have highlighted the antimicrobial activity of these compounds, especially against bacteria like E. coli and fungi such as C. albicans. The structural variations within these derivatives, including triazole and imidazole scaffolds, are crucial in designing antimicrobial compounds (Emami, L., Faghih, Z., Ataollahi, E., Sadeghian, S., Rezaei, Z., & Khabnadideh, S., 2022).

Synthesis of Heterocyclic Compounds

The unique structure of imidazole derivatives facilitates the synthesis of a wide array of heterocyclic compounds. These derivatives serve as key intermediates in producing pharmacologically active molecules, showcasing the versatility and importance of imidazole-based compounds in medicinal chemistry. For instance, the synthesis of benzothiazoles and their conjugates has been explored for their antitumor properties, indicating the critical role of these scaffolds in developing chemotherapeutics (Ahmed, K., Yellamelli Valli Venkata, S., Mohammed, N., Sultana, F., & Methuku, K. R., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

2-benzylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-25(27)20-13-7-10-18(14-20)21-15-23-22(24(21)19-11-5-2-6-12-19)28-16-17-8-3-1-4-9-17/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDADTWABXPLLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)

![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)

![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)

![N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543271.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2543272.png)

![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)

![4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2543274.png)